5-acetyl-2-mercapto-6-methylnicotinamide
Description
Properties
IUPAC Name |
5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-4-6(5(2)12)3-7(8(10)13)9(14)11-4/h3H,1-2H3,(H2,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLMCGNJKMSPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=S)N1)C(=O)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound Analogs
Key Findings:
Functional Group Impact: Mercapto (-SH) vs. This difference may increase reactivity in redox environments .
Substituent Position Sensitivity: Methyl 6-chloro-2-methoxynicotinate (similarity score 0.91) shares substituents at positions 2 and 6 but replaces mercapto with methoxy and acetyl with a methyl ester. This substitution pattern suggests positional similarity but functional divergence, likely affecting solubility and metabolic stability . 2-Amino-6-methylnicotinonitrile (CAS 84647-20-1) shares the 6-methyl group but substitutes mercapto with amino and lacks the acetyl group. The amino group may improve water solubility compared to the thiol, but the nitrile introduces distinct reactivity .
Biological and Synthetic Implications :
- Chlorinated analogs (e.g., 5-Chloro-2-methoxynicotinic acid) exhibit lower similarity scores (0.75–0.82) due to altered electronic profiles, which could reduce compatibility with thiol-sensitive biological targets .
- The aldehyde group in 6-chloro-2-methoxynicotinaldehyde (CAS 95652-81-6) introduces electrophilic reactivity, contrasting with the acetyl group’s role as a hydrogen-bond acceptor in the target compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-acetyl-2-mercapto-6-methylnicotinamide, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. Key steps include:
- Acetylation : Introducing the acetyl group via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions.
- Mercapto Group Incorporation : Thiolation using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent.
- Methylation : Alkylation at the 6-position using methyl halides or dimethyl sulfate in basic media.
- Factors affecting yield include reaction temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents .
Q. Which spectroscopic and chromatographic methods are optimal for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm acetyl (δ ~2.5 ppm for CH₃), mercapto (δ ~1.5–2.0 ppm for SH), and methyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C₉H₁₀N₂O₂S; theoretical m/z 210.05).
- Infrared (IR) Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Q. How should this compound be stored to ensure stability, and what are its reactive hazards?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the mercapto group.
- Reactivity : Avoid strong oxidizers (e.g., peroxides) and heavy metal ions (e.g., Cu²⁺, Fe³⁺) to prevent catalytic decomposition.
- Safety : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) .
Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?
- Methodological Answer : The compound acts as a competitive inhibitor by binding to the active site of target enzymes (e.g., NAD-dependent deacetylases). The mercapto group forms reversible disulfide bonds with cysteine residues, while the acetyl group mimics endogenous acetylated substrates. Confirmatory assays include:
- Kinetic Studies : Michaelis-Menten plots with varying substrate concentrations.
- Docking Simulations : Molecular modeling using software like AutoDock Vina to validate binding affinity .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2³ factorial design evaluates three factors: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst loading (5% vs. 10% Pd/C). Responses include yield and purity.
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature × solvent, p < 0.05).
- Outcome : Optimal conditions may involve THF at 70°C with 7.5% catalyst, balancing cost and efficiency .
Q. How can contradictory data on the compound’s anti-inflammatory activity be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies:
- Meta-Analysis : Pool data from independent studies (e.g., IL-6 suppression in RAW 264.7 macrophages vs. murine models).
- Dose-Response Curves : Establish EC₅₀ values across models to identify potency thresholds.
- Theoretical Frameworks : Link discrepancies to differences in bioavailability or metabolic pathways .
Q. What advanced techniques improve the regioselectivity of methylation in nicotinamide derivatives?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., amides) with LDA to control methyl group placement.
- Microwave-Assisted Synthesis : Enhances reaction speed and selectivity (e.g., 10-minute runs at 100°C).
- Isotopic Labeling : ¹³C-methyl groups tracked via NMR to confirm regiochemistry .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the mercapto group in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives (e.g., 2-methoxy or 2-amine analogs) and compare IC₅₀ values.
- Free Thiol Quantification : Use Ellman’s reagent (DTNB) to correlate thiol availability with activity.
- Computational Modeling : Density Functional Theory (DFT) to calculate bond dissociation energies (BDE) for S-H groups, predicting antioxidant potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
